molecular formula C16H24N2O15P2-2 B1264114 dTDP-6-deoxy-beta-L-mannose(2-)

dTDP-6-deoxy-beta-L-mannose(2-)

Cat. No. B1264114
M. Wt: 546.31 g/mol
InChI Key: ZOSQFDVXNQFKBY-CGAXJHMRSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-6-deoxy-beta-L-mannose(2-) is dianion of dTDP-6-deoxy-beta-L-mannose arising from deprotonation of both free OH groups of the diphosphate. It is a conjugate base of a dTDP-beta-L-rhamnose.

Scientific Research Applications

  • Biosynthesis of Unique Sugars in Bacteria The compound dTDP-6-deoxy-beta-L-mannose(2-) plays a crucial role in the biosynthesis of unique sugars in bacteria. For instance, in Actinobacillus actinomycetemcomitans, it contributes to the formation of unusual sugar 6-deoxy-L-talose, a constituent of bacterial cell wall components (Nakano et al., 2000). Similarly, Actinomyces viscosus synthesizes 6-deoxy-L-talose and 6-deoxy-L-mannose from dTDP-6-deoxy-beta-L-mannose(2-) (Tylenda et al., 1979).

  • Role in Antibiotic Biosynthesis dTDP-6-deoxy-beta-L-mannose(2-) is implicated in the synthesis of dTDP-6-deoxy-d-allose, an important intermediate in the mycinose biosynthetic pathway of macrolide antibiotics. This pathway is observed in several antibiotic-producing bacteria like Streptomyces sp. (Tạ Thị Thu Thuỷ et al., 2006).

  • Metabolic Pathways in Bacterial and Animal Cells The metabolism of 6-deoxyhexoses like L-fucose and L-rhamnose involves dTDP-6-deoxy-beta-L-mannose(2-). These sugars are part of complex carbohydrates in bacterial cell walls and animal glycoconjugates (Tonetti et al., 1998).

  • Enzymatic Synthesis and Structural Studies Research on enzymes like dTDP-D-glucose 4,6-dehydratase, which converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-d-glucose, provides insight into the structural and functional aspects of these enzymes, essential for understanding the pathway involving dTDP-6-deoxy-beta-L-mannose(2-) (Allard et al., 2001).

  • Glycosylation Engineering for Novel Bioactive Compounds The dTDP-6-deoxy-beta-L-mannose(2-) is pivotal in glycosylation engineering, particularly in the development of new antibiotics and bioactive compounds. Its role in synthesizing deoxyhexoses attached to various antibiotics underlines its importance in medicinal chemistry (Rupprath et al., 2005).

properties

Product Name

dTDP-6-deoxy-beta-L-mannose(2-)

Molecular Formula

C16H24N2O15P2-2

Molecular Weight

546.31 g/mol

IUPAC Name

[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate

InChI

InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/p-2/t7-,8-,9+,10+,11-,12+,13+,15+/m0/s1

InChI Key

ZOSQFDVXNQFKBY-CGAXJHMRSA-L

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-6-deoxy-beta-L-mannose(2-)
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Reactant of Route 6
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